TrkA Kinase Biochemical Potency: CAS 2034490-86-1 vs. Structural Analogs in ELISA
In a direct enzymatic ELISA assessing TrkA kinase inhibition, CAS 2034490-86-1 demonstrated an IC50 of 3.10 nM [1]. This places its potency between a more potent analog (BDBM136646, IC50 = 1.70 nM) and a significantly less potent analog (BDBM200611, IC50 = 40.6 nM) from the same patent family, tested under identical assay conditions (ELISA, pH 7.5) [2]. The 13-fold potency difference between CAS 2034490-86-1 and the weaker analog underscores the steep SAR at the TrkA active site.
| Evidence Dimension | TrkA Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.10 nM |
| Comparator Or Baseline | BDBM136646 (IC50 = 1.70 nM); BDBM200611 (IC50 = 40.6 nM) |
| Quantified Difference | CAS 2034490-86-1 is 1.8-fold less potent than BDBM136646 but 13.1-fold more potent than BDBM200611. |
| Conditions | Enzyme-linked immunosorbent assay (ELISA); Immulon 4HBX 384-well microtiter plates; pH 7.5. |
Why This Matters
This quantitative potency ranking enables rational selection: CAS 2034490-86-1 offers intermediate TrkA affinity, potentially balancing target engagement with a reduced risk of the excessive pathway suppression associated with ultra-potent inhibitors.
- [1] BindingDB. BDBM136641: IC50 = 3.10 nM for TrkA. Data extracted from US Patents US10005783, US10047097, et al. View Source
- [2] BindingDB. BDBM136646 (IC50 = 1.70 nM) and BDBM200611 (IC50 = 40.6 nM) for TrkA in ELISA assays as reported in the same patent family. View Source
